Eltrombopag glucuronide structure elucidation
Eltrombopag glucuronide structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Eltrombopag Glucuronide
Authored by a Senior Application Scientist
Abstract
Eltrombopag, an oral thrombopoietin receptor agonist, undergoes extensive metabolism in humans, with glucuronidation being a primary pathway.[1][2] The resulting acyl glucuronide conjugate is a significant human metabolite.[3][4] As per regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), metabolites that constitute a significant portion of the drug-related material in circulation must be structurally characterized to fully understand their potential impact on safety and efficacy.[5][6][7] This guide provides a comprehensive, in-depth walkthrough of the modern analytical workflow used to definitively elucidate the structure of eltrombopag glucuronide, integrating mass spectrometry and nuclear magnetic resonance spectroscopy. It is intended for researchers, medicinal chemists, and drug metabolism scientists involved in pharmaceutical development.
The Metabolic Imperative: Why Characterize Eltrombopag Glucuronide?
Eltrombopag is a small molecule (C₂₅H₂₂N₄O₄) designed to stimulate megakaryocyte proliferation and differentiation, thereby increasing platelet counts.[8][9][10] Upon oral administration, it is extensively metabolized via several pathways, including oxidation and conjugation.[2] One of the most prominent of these is the formation of an acyl glucuronide, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[1][2][11]
This process attaches a glucuronic acid moiety to the carboxylic acid group of the parent molecule, significantly increasing its hydrophilicity to facilitate excretion.[11] The resulting metabolite, often designated as M2, has been identified as a minor circulating component in human plasma.[3][12]
The rationale for its structural elucidation is grounded in regulatory science. The FDA's "Metabolites in Safety Testing" (MIST) guidance, aligned with the ICH M3(R2) guideline, mandates the safety assessment of any human metabolite that accounts for more than 10% of the total drug-related exposure at steady state.[7][13][14] To conduct a valid safety assessment, an unambiguous structural identification is a non-negotiable prerequisite. This ensures that any subsequent toxicological studies are performed on the correct molecular entity.
The Biosynthetic Pathway
The formation of eltrombopag glucuronide is a direct enzymatic conjugation. The UGT enzymes transfer glucuronic acid from the activated cofactor, UDP-glucuronic acid (UDPGA), to the carboxylic acid functional group on the eltrombopag molecule.
Caption: Integrated workflow for metabolite structure elucidation.
Step 1: Detection and Identification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification. [1][15][16]Its high sensitivity and selectivity allow for the detection of low-abundance metabolites directly in complex biological samples.
The Causality of Choice: We use LC-MS/MS first because it is fast, requires minimal sample, and provides two crucial pieces of initial evidence: the accurate mass of the metabolite (from which a molecular formula can be derived) and a characteristic fragmentation pattern (a structural "fingerprint").
A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, measures the mass-to-charge ratio (m/z) of the intact metabolite ion with high precision. Eltrombopag has a monoisotopic mass of 442.1645 Da. The addition of a glucuronic acid moiety (C₆H₈O₆, 176.0321 Da) results in an expected mass of 618.1966 Da for the glucuronide. HRMS can confirm this mass to within a few parts-per-million (ppm), providing strong evidence for the metabolite's elemental composition.
Tandem MS (MS/MS) involves isolating the metabolite ion (m/z 618.2) and fragmenting it to produce smaller product ions. The key fragment observed is typically the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the parent drug (m/z 442.2). This "parent-daughter" relationship is a powerful diagnostic tool.
Table 1: Key Mass Spectrometric Data for Eltrombopag Glucuronide
| Parameter | Value | Rationale |
|---|---|---|
| Parent Compound (Eltrombopag) | ||
| Molecular Formula | C₂₅H₂₂N₄O₄ | Base structure for metabolism. |
| Monoisotopic Mass | 442.1645 Da | The exact mass of the uncharged molecule. |
| Protonated Ion [M+H]⁺ | m/z 443.1718 | The ion observed in positive mode ESI-MS. |
| Metabolite (Acyl Glucuronide) | ||
| Molecular Formula | C₃₁H₃₀N₄O₁₀ | Eltrombopag + C₆H₈O₆. |
| Monoisotopic Mass | 618.1966 Da | The exact mass of the metabolite. |
| Protonated Ion [M+H]⁺ | m/z 619.2039 | Precursor ion selected for MS/MS. |
| Key MS/MS Transition |
| Precursor Ion → Product Ion | m/z 619.2 → 443.2 | Diagnostic fragmentation; loss of glucuronic acid. |
Protocol 1: LC-MS/MS Analysis of Eltrombopag Glucuronide in Plasma
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Sample Preparation (Protein Precipitation):
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To 50 µL of human plasma in a microcentrifuge tube, add 250 µL of ice-cold methanol or acetonitrile containing an appropriate internal standard (e.g., ¹³C₄-labeled eltrombopag). [17][18] * Vortex vigorously for 30 seconds to precipitate plasma proteins.
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Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated protein. [17] * Carefully transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
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Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is typically used. [8] * Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A ballistic gradient from ~5% B to 95% B over 3-5 minutes is suitable for separating the more polar glucuronide from the parent drug.
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Flow Rate: 0.4 - 0.6 mL/min.
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Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
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Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect the parent drug and potential metabolites.
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MS/MS Scan: Set up a targeted experiment to trigger fragmentation on the expected precursor ion of the glucuronide (m/z 619.2).
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Collision Energy: Optimize collision energy (typically 20-40 eV) to achieve efficient fragmentation and produce the diagnostic product ion at m/z 443.2.
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Step 2: Definitive Structure Confirmation by NMR Spectroscopy
While LC-MS/MS provides compelling evidence, it cannot definitively determine the exact site of conjugation on a complex molecule. For eltrombopag, conjugation could theoretically occur at other positions, although the carboxylic acid is the most chemically and biologically plausible site for an acyl glucuronide. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. [19] The Causality of Choice: NMR is employed because it provides through-bond and through-space atomic connectivity information. It allows us to "see" which atoms are bonded to each other, thereby proving the exact location of the glucuronic acid moiety. This level of detail is unattainable with mass spectrometry alone.
For this analysis, the metabolite must first be isolated from the biological matrix and purified, typically using preparative HPLC, to obtain a sufficient quantity (typically >100 µg) of clean material. The sample is then dissolved in a deuterated solvent (like DMSO-d₆) and subjected to a suite of NMR experiments. [20]
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¹H NMR: Provides information on the chemical environment of all hydrogen atoms. A key diagnostic is the appearance of new signals in the 3.0-5.5 ppm range, corresponding to the protons of the glucuronic acid ring.
-
¹³C NMR: Shows the chemical environment of carbon atoms. The appearance of a new carbonyl signal (~170 ppm) for the ester linkage and signals for the glucuronic acid carbons confirms the conjugation.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It shows correlations between protons and carbons that are 2-3 bonds away. The definitive proof of structure comes from observing an HMBC correlation from the anomeric proton (H-1') of the glucuronic acid ring to the carbonyl carbon of the eltrombopag carboxylic acid group. This single correlation unambiguously establishes the site of attachment.
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Table 2: Representative NMR Chemical Shifts (δ) for Structure Confirmation
| Atom/Group | Technique | Expected Chemical Shift (ppm) in DMSO-d₆ | Rationale for Confirmation |
|---|---|---|---|
| Eltrombopag Aromatic Protons | ¹H NMR | 6.5 - 8.5 | Signals largely unchanged from parent drug. |
| Glucuronide Ring Protons | ¹H NMR | 3.0 - 5.5 | Appearance of new, complex multiplets. |
| Glucuronide Anomeric Proton (H-1') | ¹H NMR | ~5.5 - 6.0 | Diagnostic downfield shift due to ester linkage. |
| Eltrombopag Carboxyl Carbon (C=O) | ¹³C NMR | ~165-170 | Shift confirms the ester (acyl) linkage. |
| Key Correlation | HMBC | H-1' → Eltrombopag C=O | Unambiguously proves the site of conjugation. |
Protocol 2: NMR Sample Preparation and Analysis
-
Isolation:
-
Pool metabolite-rich fractions from multiple analytical LC runs or perform a scaled-up preparative HPLC separation.
-
Use a volatile mobile phase (e.g., ammonium formate/acetonitrile) to facilitate sample drying.
-
Lyophilize the purified fractions to obtain a dry powder of the metabolite.
-
-
Sample Preparation:
-
Dissolve the isolated metabolite (~100-500 µg) in ~0.5 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, high-precision NMR tube (e.g., Shigemi tube for small volumes).
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm sample purity and concentration.
-
Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥500 MHz):
-
¹H-¹H COSY
-
¹H-¹³C HSQC
-
¹H-¹³C HMBC
-
-
Acquisition times for 2D experiments on small samples can range from several hours to overnight.
-
-
Data Analysis:
-
Process and analyze the spectra to assign all relevant proton and carbon signals.
-
Critically, identify the HMBC cross-peak that connects the glucuronic acid moiety to the parent drug structure, confirming the acyl glucuronide linkage.
-
Conclusion: Synthesizing the Evidence for a Definitive Structure
The structure elucidation of eltrombopag glucuronide is a clear demonstration of a modern, science-driven drug metabolism workflow. It relies on the synergistic use of orthogonal analytical techniques. LC-HRMS provides the initial hypothesis—confirming the addition of a glucuronic acid moiety through accurate mass measurement. Tandem MS adds a layer of confidence by revealing a characteristic fragmentation pattern. However, it is the detailed connectivity map provided by 2D NMR spectroscopy that delivers the final, unambiguous proof, confirming the precise location of the acyl linkage. This rigorous, evidence-based approach is essential for meeting regulatory expectations and ensuring a comprehensive understanding of a drug's metabolic fate, forming a critical pillar in the overall safety assessment of new pharmaceutical agents. [5][21]
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